molecular formula C15H17N3S B2402367 6-Phenyl-5-piperidino-3-pyridazinethiol CAS No. 478029-29-7

6-Phenyl-5-piperidino-3-pyridazinethiol

Cat. No.: B2402367
CAS No.: 478029-29-7
M. Wt: 271.38
InChI Key: IARYYXHIESMNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-5-piperidino-3-pyridazinethiol is a heterocyclic compound that contains a pyridazine ring substituted with a phenyl group at position 6, a piperidino group at position 5, and a thiol group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-piperidino-3-pyridazinethiol typically involves the reaction of appropriate pyridazine derivatives with phenyl and piperidino substituents.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-piperidino-3-pyridazinethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or piperidino rings .

Scientific Research Applications

6-Phenyl-5-piperidino-3-pyridazinethiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Phenyl-5-piperidino-3-pyridazinethiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiol group, in particular, may play a crucial role in its biological activity by forming disulfide bonds with cysteine residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-5-piperidino-3-pyridazinethiol is unique due to the presence of both phenyl and piperidino groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the pyridazine ring and thiol functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARYYXHIESMNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.